2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole
Description
2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of an isopropyl group and a nitro group attached to the phenyl ring, which is further connected to the benzothiazole moiety
Properties
IUPAC Name |
2-(3-nitro-4-propan-2-ylphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10(2)12-8-7-11(9-14(12)18(19)20)16-17-13-5-3-4-6-15(13)21-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDERDZACFFXLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole typically involves the condensation of 4-isopropyl-3-nitroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzothiazole ring. The reaction conditions often include heating the reaction mixture to temperatures ranging from 100°C to 150°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact and reduce the use of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-(4-isopropyl-3-aminophenyl)-1,3-benzothiazole.
Substitution: Various substituted benzothiazoles depending on the substituent introduced.
Oxidation: Benzothiazole sulfoxides or sulfones.
Scientific Research Applications
2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of enzymes or proteins essential for the survival of microbial or cancer cells. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. The benzothiazole ring can also interact with DNA or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-(4-isopropylphenyl)-1,3-benzothiazole: Lacks the nitro group, which may result in different biological activity.
2-(4-nitrophenyl)-1,3-benzothiazole: Lacks the isopropyl group, which may affect its electronic properties and reactivity.
2-(4-isopropyl-3-nitrophenyl)-1,3-benzoxazole: Contains an oxygen atom in place of sulfur in the benzothiazole ring, which can alter its chemical and biological properties.
Uniqueness
2-(3-Nitro-4-propan-2-ylphenyl)-1,3-benzothiazole is unique due to the presence of both the isopropyl and nitro groups, which confer distinct electronic and steric properties. These features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
